molecular formula C11H22O3 B12645195 Propionic acid, 3-ethoxy-, hexyl ester CAS No. 14144-37-7

Propionic acid, 3-ethoxy-, hexyl ester

Cat. No.: B12645195
CAS No.: 14144-37-7
M. Wt: 202.29 g/mol
InChI Key: ZASWBHFDPXLANO-UHFFFAOYSA-N
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Description

Propionic acid, 3-ethoxy-, hexyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular ester is derived from propionic acid and is characterized by its unique chemical structure, which includes an ethoxy group and a hexyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-ethoxy-, hexyl ester typically involves the esterification of propionic acid with 3-ethoxy-1-hexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Propionic acid+3-ethoxy-1-hexanolH2SO4Propionic acid, 3-ethoxy-, hexyl ester+Water\text{Propionic acid} + \text{3-ethoxy-1-hexanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Propionic acid+3-ethoxy-1-hexanolH2​SO4​​Propionic acid, 3-ethoxy-, hexyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 3-ethoxy-, hexyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to propionic acid and 3-ethoxy-1-hexanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.

Major Products Formed

    Hydrolysis: Propionic acid and 3-ethoxy-1-hexanol.

    Reduction: Propanol and 3-ethoxy-1-hexanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Propionic acid, 3-ethoxy-, hexyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.

    Industry: Used in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of propionic acid, 3-ethoxy-, hexyl ester involves its hydrolysis in biological systems to release propionic acid and 3-ethoxy-1-hexanol. These products can interact with various molecular targets and pathways. Propionic acid, for example, can be metabolized to produce energy or act as a precursor for other biochemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • Propionic acid, hexyl ester
  • Propionic acid, ethyl ester
  • Butyric acid, hexyl ester

Uniqueness

Propionic acid, 3-ethoxy-, hexyl ester is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or solubility characteristics are required.

Properties

CAS No.

14144-37-7

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

hexyl 3-ethoxypropanoate

InChI

InChI=1S/C11H22O3/c1-3-5-6-7-9-14-11(12)8-10-13-4-2/h3-10H2,1-2H3

InChI Key

ZASWBHFDPXLANO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCOCC

Origin of Product

United States

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